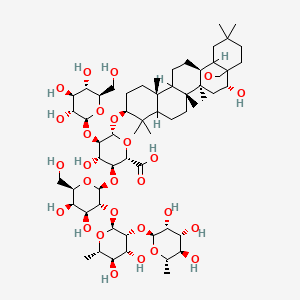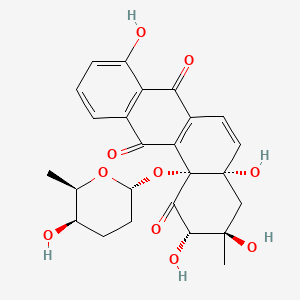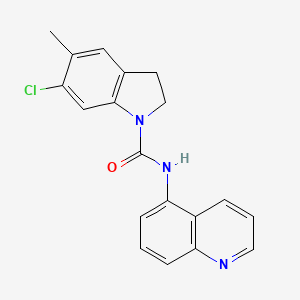
6-chloro-5-methyl-N-quinolin-5-yl-2,3-dihydroindole-1-carboxamide
Overview
Description
SB-215505 is a synthetic organic compound known for its potent and selective antagonistic activity at the serotonin 5-HT2B receptor. It also exhibits good selectivity over the related 5-HT2A and 5-HT2C receptors . This compound is primarily used in scientific research to study the function of the 5-HT2 family of receptors, particularly the role of 5-HT2B receptors in the heart .
Scientific Research Applications
SB-215505 is widely used in scientific research due to its selective antagonistic activity at the serotonin 5-HT2B receptor. Some of its applications include:
Cardiovascular Research: It is used to study the role of 5-HT2B receptors in cardiac hypertrophy and heart function.
Neuroscience: The compound helps in understanding the role of serotonin receptors in brain function and behavior.
Pharmacology: SB-215505 is used to distinguish 5-HT2B-mediated responses from those produced by 5-HT2A or 5-HT2C receptors.
Drug Development: It serves as a lead compound for the development of new drugs targeting serotonin receptors.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .
Mechanism of Action
SB-215505 exerts its effects by selectively binding to and blocking the serotonin 5-HT2B receptor. This antagonistic action prevents the receptor from being activated by serotonin, thereby inhibiting the downstream signaling pathways associated with this receptor. The molecular targets include the 5-HT2B receptor, and the pathways involved are primarily related to serotonin signaling .
Biochemical Analysis
Biochemical Properties
SB-215505 interacts with the serotonin 5-HT 2B receptor, a subtype of the serotonin receptor . This interaction is characterized by its potent and selective antagonistic properties . The compound’s interaction with this receptor is used to study the role of 5-HT 2B receptors in the heart .
Cellular Effects
The effects of SB-215505 on various types of cells and cellular processes are primarily related to its influence on cell function through the serotonin 5-HT 2B receptor . It is used to distinguish 5-HT 2B -mediated responses from those produced by 5-HT 2A or 5-HT 2C .
Molecular Mechanism
SB-215505 exerts its effects at the molecular level through its binding interactions with the serotonin 5-HT 2B receptor . As a potent and selective antagonist, it inhibits the activity of this receptor, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
It is known that the compound has a potent and selective antagonistic effect on the serotonin 5-HT 2B receptor .
Dosage Effects in Animal Models
In animal models, SB-215505 has been shown to increase wakefulness and motor activity
Metabolic Pathways
The metabolic pathways involving SB-215505 are primarily related to its interaction with the serotonin 5-HT 2B receptor . The specific enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels, are yet to be fully determined.
Transport and Distribution
The transport and distribution of SB-215505 within cells and tissues are likely related to its interaction with the serotonin 5-HT 2B receptor
Subcellular Localization
The subcellular localization of SB-215505 and any effects on its activity or function are yet to be fully determined. Given its interaction with the serotonin 5-HT 2B receptor, it is likely that it is localized to areas of the cell where this receptor is present .
Preparation Methods
The synthesis of SB-215505 involves several steps, starting with the preparation of the core indole structure. The synthetic route typically includes the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis reaction, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Chlorination: The indole core is then chlorinated to introduce a chlorine atom at the desired position.
Quinoline Attachment: The quinoline moiety is attached to the indole core through a nucleophilic substitution reaction.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine.
Chemical Reactions Analysis
SB-215505 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
SB-215505 is unique due to its high selectivity for the 5-HT2B receptor over the 5-HT2A and 5-HT2C receptors. Similar compounds include:
SB-204741: Another selective 5-HT2B receptor antagonist with similar applications in cardiovascular research.
RS-127445: A selective 5-HT2B receptor antagonist used in various pharmacological studies.
These compounds share similar structures and functions but differ in their selectivity and specific applications.
properties
IUPAC Name |
6-chloro-5-methyl-N-quinolin-4-yl-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O/c1-12-10-13-7-9-23(18(13)11-15(12)20)19(24)22-17-6-8-21-16-5-3-2-4-14(16)17/h2-6,8,10-11H,7,9H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVGSWDWIRIUME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)N(CC2)C(=O)NC3=CC=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424971 | |
| Record name | 6-Chloro-5-methyl-N-quinolin-5-yl-2,3-dihydroindole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
162100-15-4 | |
| Record name | 6-Chloro-5-methyl-N-quinolin-5-yl-2,3-dihydroindole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




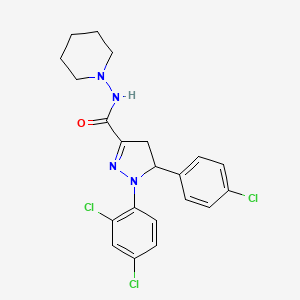
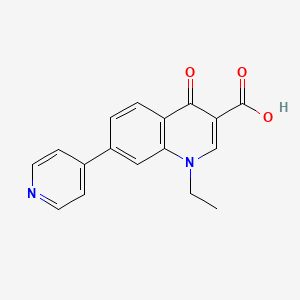
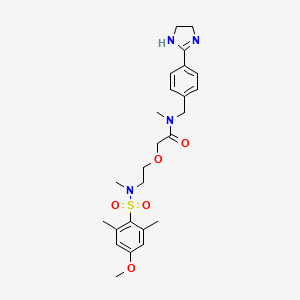
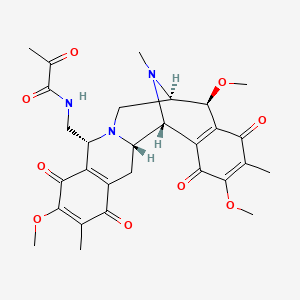
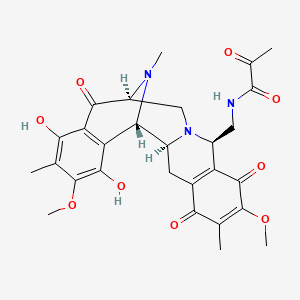
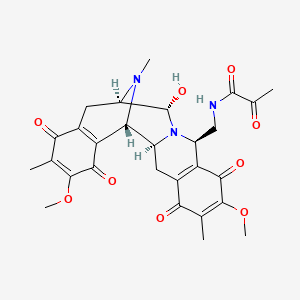
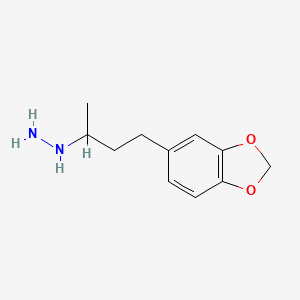
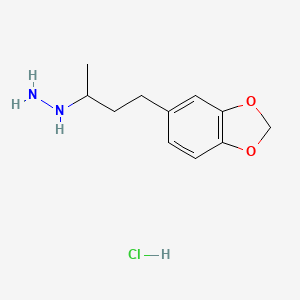


![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-2-[(2R,4S,5R,13S,18S)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/no-structure.png)
